molecular formula C15H15ClN2O B8708109 7-chloro-1-(tetrahydropyran-4-yl)methyl-1H-indole-3-carbonitrile

7-chloro-1-(tetrahydropyran-4-yl)methyl-1H-indole-3-carbonitrile

Cat. No. B8708109
M. Wt: 274.74 g/mol
InChI Key: JSLBWEDTRYHMHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-1-(tetrahydropyran-4-yl)methyl-1H-indole-3-carbonitrile is a useful research compound. Its molecular formula is C15H15ClN2O and its molecular weight is 274.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-chloro-1-(tetrahydropyran-4-yl)methyl-1H-indole-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-1-(tetrahydropyran-4-yl)methyl-1H-indole-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-chloro-1-(tetrahydropyran-4-yl)methyl-1H-indole-3-carbonitrile

Molecular Formula

C15H15ClN2O

Molecular Weight

274.74 g/mol

IUPAC Name

7-chloro-1-(oxan-4-ylmethyl)indole-3-carbonitrile

InChI

InChI=1S/C15H15ClN2O/c16-14-3-1-2-13-12(8-17)10-18(15(13)14)9-11-4-6-19-7-5-11/h1-3,10-11H,4-7,9H2

InChI Key

JSLBWEDTRYHMHA-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CN2C=C(C3=C2C(=CC=C3)Cl)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Phosphorus oxychloride (9.6 ml, 103 mmol) was added dropwise, via a pressure equalising funnel, to a cooled (5-10° C.) solution of 7-chloro-1-(tetrahydropyran-4-yl)methyl-1H-indole-3-carboxylic acid amide (20.0 g, 68.3 mmol) in dimethylformamide (200 ml). Following complete addition of phosphorus oxychloride the reaction was left to stir for 10 mins before warming to room temperature and allowing to stir for a further 30 mins. The reaction mixture was then poured carefully into ice cold water (2000 ml), the resulting precipitate filtered off and washed with water. The filter cake was then dissolved in dichloromethane, washed with water and brine, dried over sodium sulfate and the solvent removed in vacuo. The resulting solid was crystallised from diethyl ether to yield 7-chloro-1-(tetrahydro-pyran-4-yl)methyl-1H-indole-3-carbonitrile (12.9 g, 46.9 mmol) as a white solid.
Quantity
9.6 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
2000 mL
Type
reactant
Reaction Step Four

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